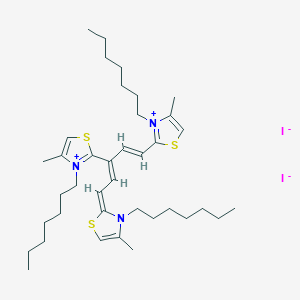
Photosensitizer 101 iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Photosensitizer 101 iodide is a compound used in photodynamic therapy and other photochemical applications. It is known for its ability to generate reactive oxygen species upon exposure to light, making it useful in various scientific and medical fields. This compound is particularly noted for its high efficiency in producing singlet oxygen, a reactive form of oxygen that can induce cell death in targeted applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Photosensitizer 101 iodide typically involves the incorporation of iodine into a photosensitizer framework. One common method includes the iodination of a precursor compound using iodine or iodide salts under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Photosensitizer 101 iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide or thiol compounds can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives.
Scientific Research Applications
Photosensitizer 101 iodide has a wide range of applications in scientific research:
Chemistry: It is used in photoredox catalysis to drive various chemical transformations.
Biology: It is employed in cellular imaging and photodynamic therapy to target and destroy cancer cells.
Medicine: It is used in the treatment of certain types of cancer and bacterial infections through photodynamic therapy.
Industry: It is used in the development of light-activated materials and coatings.
Mechanism of Action
The mechanism of action of Photosensitizer 101 iodide involves the absorption of light, which excites the molecule to a higher energy state. This excited state can transfer energy to molecular oxygen, generating singlet oxygen. Singlet oxygen is highly reactive and can induce cell death by damaging cellular components such as lipids, proteins, and nucleic acids. The molecular targets and pathways involved include the disruption of cellular membranes and the induction of apoptosis in targeted cells.
Comparison with Similar Compounds
Photosensitizer 101 iodide is compared with other similar compounds such as:
Rose Bengal: Another photosensitizer known for its use in photodynamic therapy.
Methylene Blue: A photosensitizer used in various medical and scientific applications.
Indocyanine Green: A photosensitizer used in imaging and diagnostic applications.
Uniqueness: this compound is unique due to its high efficiency in generating singlet oxygen and its ability to target specific cellular components with minimal dark toxicity. This makes it particularly effective in applications requiring precise targeting and minimal side effects.
Properties
Molecular Formula |
C38H61I2N3S3 |
|---|---|
Molecular Weight |
909.9 g/mol |
IUPAC Name |
(2E)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide |
InChI |
InChI=1S/C38H61N3S3.2HI/c1-7-10-13-16-19-26-39-32(4)29-42-36(39)24-22-35(38-41(34(6)31-44-38)28-21-18-15-12-9-3)23-25-37-40(33(5)30-43-37)27-20-17-14-11-8-2;;/h22-25,29-31H,7-21,26-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
BHSBKKSKODCAAS-UHFFFAOYSA-L |
Isomeric SMILES |
CCCCCCCN\1C(=CS/C1=C/C=C(/C=C/C2=[N+](C(=CS2)C)CCCCCCC)\C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |
Canonical SMILES |
CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,8-trien-7-one](/img/structure/B10785330.png)
![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-[4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B10785335.png)
![3-{3-[(5-Carbamimidoyl-benzofuran-2-carbonyl)-methyl-amino]-propionylamino}-3-phenyl-propionic acid](/img/structure/B10785342.png)
![9-{3-[4-(6-Isothiocyanato-hexyl)-3,5-dimethyl-piperazin-1-yl]-propyl}-9H-carbazole](/img/structure/B10785349.png)
![(3S)-3-[5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(5S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B10785353.png)
![(1R,13R,14S,15R,16R,17S,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785364.png)
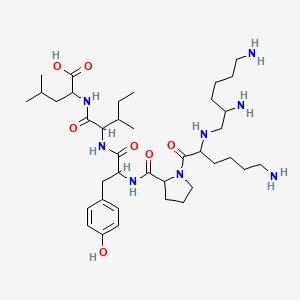
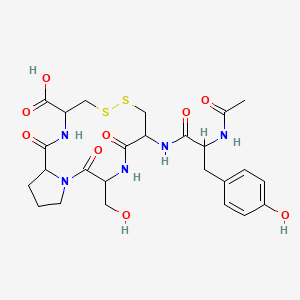
![N-[(4-aminocyclohexyl)methyl]-1-[3-(1,3-benzodioxol-5-yl)-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10785397.png)
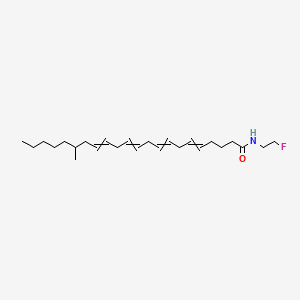
![3-((3-Chlorophenyl)amino)-4-((3-methylphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10785417.png)
![7-Nitro-5-oxy-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B10785421.png)
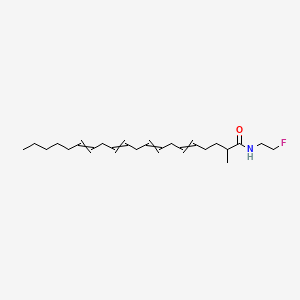
![(1R,13R,14S,15R,16R,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785428.png)
